molecular formula C9H7F4NO3 B2456626 1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene CAS No. 109230-72-0

1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene

Cat. No.: B2456626
CAS No.: 109230-72-0
M. Wt: 253.153
InChI Key: JEPDRBCJTPBIMP-UHFFFAOYSA-N
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Description

“1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene” is a chemical compound with the molecular formula C9H7F4NO3 . It has gained attention in various fields of research and industry due to its unique properties.


Molecular Structure Analysis

The molecular weight of “this compound” is 253.15 . The exact structure of the molecule can be found in various chemical databases .

Scientific Research Applications

Synthesis and Chemical Applications

  • Direct Amination of Nitro Derivatives : A study by Pastýříková et al. (2012) showed the successful direct amination of nitro derivatives similar to 1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene, leading to the synthesis of novel compounds such as benzimidazoles and quinoxalines.

  • Nucleophilic Aromatic Substitution : The synthesis and reactivity of nitro-benzene derivatives have been explored, as demonstrated by Ajenjo et al. (2016). They prepared 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and conducted nucleophilic aromatic substitution, revealing insights relevant to similar compounds like this compound.

  • Vicarious Nucleophilic Substitution Reactions : Research by Beier et al. (2011) on vicarious nucleophilic substitutions in nitro(pentafluorosulfanyl)benzenes provides insights into the chemical behavior and potential applications in synthetic chemistry, relevant to the study of this compound.

Electronic and Molecular Device Applications

  • Molecular Electronic Devices : The study by Chen et al. (1999) highlighted the use of a molecule with a nitroamine redox center in electronic devices, exhibiting properties like negative differential resistance. This research suggests potential applications for nitro-benzene derivatives in molecular electronics.

  • Electrochemical Studies : An electrochemical study by Richter et al. (1988) on a hallucinogen with a nitro group on the benzene ring indicated relationships between electrochemical behavior and molecular structure. This research can be extrapolated to understand the electrochemical properties of related nitro-benzene derivatives.

Radiation Chemistry

  • Radiation Chemistry in Solvent Extraction : The research by Swancutt et al. (2011) on the radiation-chemical robustness of 1-(2,2,3,3,-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol provides insights into the behavior of similar compounds under high-radiation doses, relevant in nuclear waste processing and other high-radiation environments.

Safety and Hazards

The safety and hazards associated with “1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene” are not clearly defined in the sources I found .

Properties

IUPAC Name

1-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO3/c10-8(11)9(12,13)5-17-7-3-1-6(2-4-7)14(15)16/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPDRBCJTPBIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-nitro phenol (860 mg, 6.1 mmol) in DMF (10 ml) was added potassium carbonate (1.4 g, 10 mmol) and 1,1,2,2-tetrafluoro-3-iodo-propane (500 mg, 2 mmol). The reaction mixture was heated at 100-110° C. for 6 hr, then cooled to room temperature and filtered. The filtrate was diluted with ethyl acetate (100 ml), then washed once with 5% sodium hydroxide solution, several times with water, and finally brine. The organic layer was then dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to give 1-nitro-4-(2,2,3,3-tetrafluoro-propoxy)-benzene (360 mg, 68%) as solid.
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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